molecular formula C18H19N3O3S B7704389 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7704389
M. Wt: 357.4 g/mol
InChI Key: QUKXDNKTDYVFJX-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its potential anti-inflammatory and anticancer properties. Additionally, this compound is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One of the significant directions is to further investigate the mechanism of action of this compound to better understand its potential applications in medicine and other fields. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need to explore the potential applications of this compound in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form 3-(m-tolyl)-1,2,4-oxadiazol-5-one. The second step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazol-5-one with 4-methylbenzenesulfonyl chloride to form 4-methyl-N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzenesulfonamide. Finally, the third step involves the reaction of 4-methyl-N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzenesulfonamide with ethyl bromoacetate to form this compound.

Scientific Research Applications

4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicine. Studies have shown that this compound has potential anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. Additionally, this compound has also shown potential anticancer properties, making it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

4-methyl-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-7-9-16(10-8-12)25(22,23)21-14(3)18-19-17(20-24-18)15-6-4-5-13(2)11-15/h4-11,14,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKXDNKTDYVFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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